Eu(fod)3-d30

Description

Significance of Lanthanide Complexes in Modern Chemical Science

Lanthanide complexes are a class of coordination compounds that have garnered considerable attention in modern chemistry due to the unique electronic and magnetic properties of the lanthanide ions. wikipedia.org These elements, characterized by their partially filled 4f orbitals, can form complexes with a variety of organic ligands, leading to compounds with remarkable luminescent and magnetic behaviors. wikipedia.org

The applications of lanthanide complexes are diverse, spanning from their use as catalysts in organic synthesis to their role in the development of advanced materials with specific optical and magnetic properties. wikipedia.orgmri-q.com In the realm of biomedical research, lanthanide complexes are explored as contrast agents in magnetic resonance imaging (MRI) and as luminescent probes for bioassays. mri-q.com The distinct sharp emission bands and long luminescence lifetimes of europium complexes, for instance, make them particularly valuable for these applications. nih.gov

Historical Context of Eu(fod)3-d30 as a Pioneering Lanthanide Reagent

The non-deuterated precursor, Eu(fod)3, emerged as a premier lanthanide shift reagent in the 1970s and 1980s. wikipedia.org During this period, NMR spectroscopy was a rapidly evolving analytical technique for determining the structure of organic molecules. However, the spectra of complex molecules often suffered from signal overlap, making interpretation difficult.

Lanthanide shift reagents, such as Eu(fod)3, were introduced to address this challenge. nih.gov These paramagnetic complexes can interact with Lewis basic sites in organic molecules, inducing significant shifts in the NMR signals of nearby protons. wikipedia.org This effect helps to resolve overlapping peaks and provides more detailed structural information. slideshare.net The development of deuterated analogues like this compound was a logical progression, aimed at refining the utility of these reagents by minimizing interference from the reagent's own proton signals in ¹H NMR spectroscopy. While the historical development of deuterated drugs has been reviewed, the specific timeline for the introduction of deuterated shift reagents is less documented but follows the broader trend of utilizing isotopic labeling to enhance analytical techniques. nih.gov

Scope and Research Trajectory of this compound in Academic Disciplines

The primary application of this compound lies within the academic discipline of analytical chemistry , particularly in high-resolution NMR spectroscopy. The absence of protons on the ligand eliminates interfering signals from the shift reagent itself, allowing for a clearer and more precise analysis of the substrate's proton NMR spectrum. This is especially crucial in quantitative studies and in the analysis of complex mixtures where every signal needs to be unambiguously assigned.

In organic chemistry , this compound is employed for the structural elucidation of complex organic molecules and for stereochemical assignments. researchgate.net By inducing shifts in the NMR signals, it aids in determining the relative spatial arrangement of atoms within a molecule.

While the bulk of its applications are in NMR, the broader field of coordination chemistry continues to explore the synthesis and characterization of lanthanide complexes, including deuterated variants, to fine-tune their properties for potential applications in materials science and catalysis. nih.govmdpi.com The study of such complexes contributes to a fundamental understanding of lanthanide coordination and bonding. nih.gov

| Property | Value |

| Chemical Formula | C30D30EuF21O6 |

| Molecular Weight | 1070.7 g/mol |

| CAS Number | 56689-47-5 |

| Appearance | Off-white to yellow powder or granules |

| Solubility | Soluble in organic solvents; Insoluble in water |

Structure

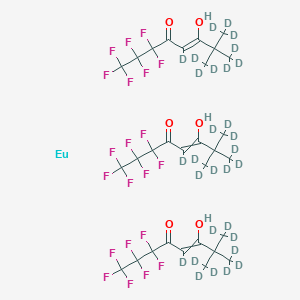

2D Structure

Properties

IUPAC Name |

europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one;(Z)-5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b5-4-;;;/i3*1D3,2D3,3D3,4D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXLMYFGTHAWDC-FONBAFMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]/C(=C(\C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/O)/C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33EuF21O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1070.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Eu Fod 3 D30

Established Synthetic Pathways for Eu(fod)3-d30 Complexation

The synthesis of this compound involves the complexation of a europium(III) ion with three equivalents of the deuterated fod ligand. The primary methods to achieve this are direct reaction synthesis and solvent evaporation techniques, which are often used in conjunction.

Direct Reaction Synthesis from Europium(III) Precursors and Ligand

The most common route to synthesizing lanthanide β-diketonate complexes is the direct reaction between a suitable europium(III) salt and the ligand in an appropriate solvent. nih.gov For this compound, this involves reacting a europium(III) precursor, such as europium(III) chloride (EuCl₃) or europium(III) nitrate (B79036) (Eu(NO₃)₃), with three molar equivalents of the deuterated ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-di(trideuteriomethyl)-3,5-octanedione-d₃₀ (fod-d₃₀).

The reaction is typically carried out in a solvent like ethanol. nih.gov Often, the ligand is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form its conjugate base, the fod-d₃₀ anion, which then readily coordinates with the Eu³⁺ ion. The generalized reaction is as follows:

Eu³⁺ + 3 fod-d₃₀⁻ → Eu(fod)₃-d₃₀

A common precursor is hydrated europium(III) chloride (EuCl₃(H₂O)₆). nih.gov The reaction with the ligand salt results in the formation of the complex and a salt byproduct (e.g., KCl), which can be removed by filtration or washing. nih.gov

Solvent Evaporation Techniques for Complex Formation

Solvent evaporation is a crucial step for the isolation and purification of the synthesized complex. After the direct reaction is complete, the solvent is slowly removed, often under reduced pressure or through controlled evaporation at room temperature. nih.gov This process increases the concentration of the complex, leading to its precipitation or crystallization from the solution.

For obtaining high-purity, crystalline material, slow evaporation is preferred as it allows for the formation of well-ordered crystals. This method is widely applied in the synthesis of various lanthanide complexes to yield solid products from their reaction mixtures.

Optimization of Reaction Conditions for Research-Grade Purity and Yield

Achieving high purity and yield is critical for the application of this compound in research. Several reaction parameters must be carefully controlled. The choice of solvent, reaction temperature, and purification methods are key factors in optimizing the synthesis.

| Parameter | Optimized Condition | Rationale |

| Solvent | Anhydrous nonpolar or moderately polar solvents (e.g., ethanol, chloroform (B151607), hexane/acetone mixtures). nih.gov | Minimizes the incorporation of water molecules into the coordination sphere, which can quench luminescence and affect reactivity. Nonpolar solvents enhance solubility for the fluorinated complex. wikipedia.org |

| Temperature | Refluxing followed by slow cooling. nih.gov | Heating (e.g., to 78°C in ethanol) ensures the reaction goes to completion. nih.gov Slow cooling and evaporation promote the growth of high-purity crystals. |

| Stoichiometry | Precise 1:3 molar ratio of Eu(III) precursor to fod-d₃₀ ligand. | Ensures complete complexation and minimizes unreacted starting materials which would need to be removed during purification. |

| Purification | Recrystallization, washing with water (to remove salt byproducts), and washing with nonpolar solvents like hexane. nih.gov | Recrystallization from a suitable solvent system (e.g., hexane/acetone) is a powerful method to remove impurities. nih.gov Washing steps are essential to eliminate byproducts and excess reagents. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) if using reduced europium precursors, though generally stable in air for Eu(III). | While Eu(III) is air-stable, using dry conditions is paramount to prevent the formation of hydrated species. nih.gov |

Fundamental Chemical Reactivity of the Eu(III) Center in this compound

The chemical reactivity of this compound is dominated by the properties of the central europium(III) ion. This includes its Lewis acidity and its accessibility to different oxidation states, primarily the Eu(II)/Eu(III) redox couple. rsc.orgrsc.org

Oxidation Pathways of Europium(III) in the Complex

The europium(III) ion in the complex has a 4f⁶ electron configuration. wikipedia.org This is the most stable oxidation state for europium under typical environmental and laboratory conditions. Consequently, further oxidation of the Eu(III) center to a higher oxidation state (e.g., Eu(IV)) is energetically unfavorable and not observed in common chemical transformations. The reactivity of the complex is therefore not characterized by oxidation pathways of the metal center. Instead, the stability of the +3 state is a defining feature, and its primary redox chemistry involves reduction to the +2 state. nih.gov The fod ligand, being a hard oxygen donor, forms a stable complex with the hard Lewis acidic Eu(III) ion, further stabilizing this oxidation state. wikipedia.org

Reduction Mechanisms Involving the Europium(III) Center

The reduction of the Eu(III) center to Eu(II) is a well-established process and represents the most significant redox chemistry for this complex. rsc.orgrsc.org This one-electron reduction can be achieved through both chemical and electrochemical means.

The general reduction reaction is: Eu³⁺(fod)₃-d₃₀ + e⁻ ⇌ [Eu²⁺(fod)₃-d₃₀]⁻

| Complex Type | Reductant/Method | Observations |

| Eu(III) Macrocyclic Complexes | Zinc metal (Zn⁰) | Facile and reversible reduction to Eu(II) is observed in aqueous solutions under an inert atmosphere. nih.gov |

| Eu(III) Complexes | Cyclic Voltammetry | Electrochemical methods allow for the direct measurement of the Eu(III)/Eu(II) redox potential and study of the reversibility of the process. nih.govrsc.org |

| Eu(fod)₃ in Acetonitrile (B52724) | Photolysis | While not a direct reduction of the ground state, photolysis can lead to a ligand-to-metal charge transfer excited state, resulting in transient Eu(II) formation. However, stable Eu(II) products were not detected due to the inability of the solvent to trap the resulting ligand radical. researchgate.net |

The reduction of Eu(III) to Eu(II) results in a dramatic change in electronic and magnetic properties, as the electron configuration shifts from 4f⁶ (anisotropic, paramagnetic) to 4f⁷ (isotropic, highly paramagnetic). wikipedia.orgnih.gov The Eu(II) state is generally sensitive to air and can be readily oxidized back to the more stable Eu(III) state. nih.gov

Research Findings on this compound Remain Elusive in Scientific Literature

Despite a thorough search of scientific databases and literature, specific research detailing the ligand substitution dynamics and new adduct formation of the chemical compound this compound is not publicly available. The existing body of research focuses almost exclusively on its non-deuterated analogue, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3.

This compound, the deuterated version of the well-known lanthanide shift reagent Eu(fod)3, is a coordination compound with the chemical formula C30H33EuF21O6. While its existence is confirmed in chemical databases, dedicated studies on its reactive properties, particularly concerning the exchange of its primary ligands or the formation of new chemical species through adducts, are not present in the reviewed literature.

Research into the non-deuterated form, Eu(fod)3, has established its utility as a Lewis acid, capable of forming adducts with a variety of organic molecules that possess Lewis basic sites, such as ketones, alcohols, and sulfoxides. nih.govwikipedia.org Studies have detailed the stoichiometry of these adducts, often finding equilibria between 1:1 and 1:2 complexes of the shift reagent and the substrate. nih.gov This interaction is fundamental to its application in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra. wikipedia.org

The dynamics of these interactions, including the rates and mechanisms of ligand exchange, are crucial for understanding the behavior of lanthanide shift reagents. However, investigations into how the isotopic substitution in this compound might influence these dynamics have not been reported. Isotopic labeling, in this case substituting protons with deuterium, is a common technique in mechanistic studies, but the specific application to and subsequent study of this compound in the context of ligand substitution and adduct formation is not documented in available scientific papers.

Consequently, the request for an article focusing solely on the "," with a specific subsection on "Ligand Substitution Dynamics and New Adduct Formation Research," cannot be fulfilled with scientifically accurate and sourced information at this time. The generation of detailed research findings and data tables as requested is precluded by the absence of primary research on this specific deuterated compound.

Spectroscopic Applications of Eu Fod 3 D30 in Advanced Chemical Analysis

Lanthanide-Induced Shift (LIS) Spectroscopy using Eu(fod)3-d30

Lanthanide-Induced Shift (LIS) spectroscopy is a technique that involves the addition of a small quantity of a lanthanide complex, such as this compound, to a sample being analyzed by NMR. slideshare.net The europium(III) ion in the complex is a Lewis acid, allowing it to reversibly bind to Lewis basic sites (e.g., oxygen or nitrogen atoms) within the analyte molecule. wikipedia.orgwikipedia.org This interaction brings the paramagnetic lanthanide ion into close proximity with the analyte's nuclei, inducing large shifts in their NMR resonance frequencies. slideshare.netwikipedia.org The primary advantage of this method is its ability to simplify complex, second-order spectra into more easily interpretable, first-order spectra by resolving overlapping signals. researchgate.netresearchgate.net The "-d30" designation indicates that the protons on the tert-butyl groups of the fod ligand have been substituted with deuterium, which minimizes interference from the reagent's own ¹H NMR signals.

Mechanistic Basis of Pseudocontact Shifts Induced by this compound

The shifts induced by this compound are predominantly pseudocontact shifts, a through-space interaction resulting from the magnetic anisotropy of the paramagnetic Eu(III) ion. wikipedia.orgbath.ac.uk The Eu(III) center has an f⁶ electron configuration with six unpaired electrons, which makes the complex highly paramagnetic. wikipedia.orgwikipedia.org When the analyte coordinates with the Eu(III) ion, the magnetic field generated by the unpaired electrons of the lanthanide influences the local magnetic fields experienced by the analyte's nuclei.

This effect is governed by the McConnell-Robertson equation, which describes the magnitude of the pseudocontact shift (Δδ) as being dependent on the geometric relationship between the lanthanide ion and the observed nucleus. Specifically, the shift is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the lanthanide ion to the nucleus and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the ion and the nucleus. researchgate.net This geometric dependence is the foundation for using LIS in detailed structural analysis.

Quantitative Analysis of Pseudocontact Shift Parameters in Structural Studies

The geometric basis of the pseudocontact shift allows for its quantitative application in determining molecular structures in solution. researchgate.net By measuring the lanthanide-induced shifts for multiple nuclei within a molecule, it is possible to derive spatial information. The process typically involves:

Acquiring NMR spectra with and without the shift reagent, and at various concentrations of the reagent.

Calculating the induced shift values for each relevant proton or carbon nucleus.

Using computational methods to correlate the experimental shift data with the molecule's structure.

Computer programs have been developed that can calculate the theoretical shifts based on the McConnell-Robertson equation for a given molecular geometry. researchgate.net By iteratively adjusting the position of the complexed lanthanide ion and the conformation of the molecule, the algorithm seeks to find the best fit between the calculated and experimentally observed shifts. researchgate.net This procedure allows for the high-confidence determination of molecular conformations and configurations in solution. researchgate.netrsc.org

Methodologies for Resolving Overlapping Nuclear Magnetic Resonance Signals

One of the most practical applications of this compound is to resolve signal overlap in complex NMR spectra, a common issue especially in lower-field NMR instruments. researchgate.net In molecules with many similar chemical environments, proton signals often crowd into a narrow, unresolved region of the spectrum. slideshare.net

The addition of this compound causes nuclei to shift downfield to varying degrees based on their proximity to the binding site. slideshare.net Nuclei closer to the Lewis basic site where the reagent coordinates will experience a much larger shift than those farther away. This differential shifting increases the frequency dispersion, effectively spreading the signals out across the spectrum and revealing the multiplicity (splitting patterns) of individual resonances. researchgate.netresearchgate.net A common methodology involves the incremental addition of the LSR to the NMR sample, which allows researchers to track each resonance as it shifts, preventing misassignment. researchgate.net This technique transforms a complex, uninterpretable spectrum into a set of distinct, well-resolved signals. slideshare.netresearchgate.net

Application in Conformational Analysis of Complex Organic Molecules

The strong dependence of the pseudocontact shift on distance and angle makes LIS with this compound an invaluable technique for the conformational analysis of complex organic molecules. By providing empirical geometric constraints, the method allows for the elucidation of three-dimensional structures in a solution state, which can be critical for understanding biological activity and chemical reactivity.

The structures of natural products like flavones, which contain multiple potential Lewis basic sites (carbonyl and ether oxygens), can be challenging to fully characterize by NMR alone due to signal overlap. The use of Eu(fod)3 has proven effective in the structural assignment of these compounds. rsc.org

In studies of 5,7-dimethoxyflavone (B190784) derivatives, the addition of Eu(fod)3 allowed for the unambiguous differentiation of the H-3, H-6, and H-8 proton signals. rsc.org The magnitude of the induced shift is greatest for the protons closest to the primary coordination site, which is typically the carbonyl oxygen at position 4. This allows for clear structural assignments that would otherwise be difficult. rsc.org The success of this method has been extended to related classes of natural products, including biflavones, isoflavones, and xanthones. rsc.org

| Proton | Initial Chemical Shift (δ, ppm) | Chemical Shift with Eu(fod)3 (δ, ppm) | Induced Shift (Δδ, ppm) |

|---|---|---|---|

| H-3 | 6.80 | 8.90 | 2.10 |

| H-5' | 7.50 | 8.55 | 1.05 |

| H-6 | 6.95 | 7.80 | 0.85 |

| H-8 | 6.92 | 7.65 | 0.73 |

The precise three-dimensional arrangement of atoms is critical to the function of molecules like steroids. LIS is highly sensitive to stereochemistry. Protons or other nuclei that are spatially close to the lanthanide binding site in one stereoisomer may be distant in another, leading to dramatically different induced shifts.

This principle is applied to assign the relative stereochemistry of substituents on rigid ring systems. For example, in the analysis of cis- and trans-fused β-hydroxydecalones, which mimic steroid ring junctions, Eu(fod)3 was used to determine the relative configuration of the hydroxyl group and other substituents. researchgate.net Similarly, in distinguishing between α- and β-epoxides on a steroidal framework, the reagent would coordinate to the epoxide oxygen. The protons on the same face of the steroid as the epoxide (and thus the reagent) would experience a larger downfield shift than the protons on the opposite face. By comparing the induced shifts around the ring system, the stereochemistry of the epoxide can be confidently assigned. researchgate.net

| Proton | Induced Shift (Δδ, ppm) in α-Epoxide | Induced Shift (Δδ, ppm) in β-Epoxide |

|---|---|---|

| Axial Proton (2 positions away) | 3.5 | 1.2 |

| Equatorial Proton (2 positions away) | 2.8 | 1.8 |

| Angular Methyl Proton (on same face) | 0.8 | 4.5 |

| Angular Methyl Proton (on opposite face) | 4.2 | 0.9 |

Configurational Isomer Determination in Amides and Diamides

The paramagnetic lanthanide chelate, Eu(fod)3, has been effectively utilized to assign configurational isomers in amides and diamides through Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.se The shifts induced in the NMR spectra of these compounds by Eu(fod)3 are primarily of a pseudocontact nature. This allows for the determination of the molecular geometries of the resulting Eu(fod)3-amide complexes. sci-hub.se

Research has demonstrated that the observed europium-induced shifts in a series of amides and diamides show good agreement with calculated values. sci-hub.se A consistent pseudocontact constant, a Eu-O distance of 3.0 Å, and an average Eu-O-C angle of 120° were successfully used to model the structures of these complexes. sci-hub.se The spatial positioning of the europium ion in these complexes is dictated by the orientation of the amide molecule that minimizes intramolecular steric interactions with the other ligands. This results in notable variation in the Eu-O-C-N dihedral angle among the different amides studied. sci-hub.se Furthermore, evidence suggests that diamides can form two distinct types of complexes based on steric hindrance factors. sci-hub.se

Studies on Podand Conformations and Binding Site Interactions

Eu(fod)3 has been instrumental in studying the conformations and binding site interactions of podands, which are acyclic molecules with donor atoms capable of coordinating with metal ions.

In studies involving bis(2′-ethylbenzoate)ethylene glycol podands with varying numbers of oxyethylene groups, Eu(fod)3 demonstrated a selective binding role with the oxygen atoms on the H₂C-O-CH₂ backbones. researchgate.netnih.gov The stability of the complexes and the magnitude of the induced chemical shifts were found to be dependent on the size and conformation of the ester molecules. researchgate.netnih.gov For instance, an ester with three oxyethylene groups exhibited a large induced chemical shift, indicating a stable complex with Eu³⁺, while an ester with four oxyethylene groups showed more moderate binding. nih.gov

Similarly, investigations into macrocyclic ethers like benzo- and dibenzo-crown ethers revealed that the cavity size and conformational rigidity are dominant factors in cation binding. researchgate.netnih.govresearchgate.net The interaction with Eu(fod)3 showed that larger ethyleneoxy groups lead to more stable complexes, resulting in larger induced chemical shifts. nih.govresearchgate.net The equilibrium constants (Kₐ) for these 1:1 interactions are consistent with the ionic radius of Eu³⁺ binding to the oxygen sites, which is influenced by the macrocycle's size and conformation. researchgate.netnih.gov

| Substrate Type | Key Findings | Reference |

|---|---|---|

| bis(2′-ethylbenzoate)ethylene glycol podands | Binding selectivity depends on the number of oxyethylene groups and conformation. Esters with three oxyethylene groups showed large induced shifts due to stable complex formation. | nih.gov |

| Macrocyclic Ethers (benzo- and dibenzo-crowns) | Cavity size and conformation are crucial for binding. Larger rings with more ethyleneoxy groups form more stable complexes with Eu³⁺, leading to larger induced shifts. | nih.govresearchgate.net |

| Polyoxa-lactones | Shift values were significantly larger than for macrocyclic ethers, highlighting the importance of a rigid cavity conformation for effective binding. | researchgate.net |

Considerations for Optimal this compound Concentration and Solvent Selection in LIS Experiments

The effectiveness of Lanthanide-Induced Shift (LIS) experiments using Eu(fod)3 is highly dependent on both the concentration of the shift reagent and the choice of solvent.

Concentration: Only small amounts of the shift reagent should be used. wikipedia.org While adding Eu(fod)3 helps to spread out and resolve overlapping NMR signals, excessive concentrations can be detrimental. The high paramagnetism of the Eu(III) center can shorten the spin-lattice relaxation times of the substrate's nuclei, leading to significant line broadening and a loss of spectral resolution. wikipedia.orglibretexts.org Typically, spectra are obtained for solutions containing 0 to 0.50 moles of Eu(fod)3 per mole of the substrate. sci-hub.se In many cases, the induced shift is directly proportional to the Eu(fod)3:substrate ratio. sci-hub.se However, in apolar solvents, oligomerization of Eu(fod)3 complexes can occur even at relatively low concentrations (≥3.0 mg/0.4 ml), which can affect the results. nih.gov

Solvent Selection: The choice of solvent is critical as it can compete with the substrate for coordination to the Lewis acidic Eu(III) center. nih.govresearchgate.net For optimal results, less polar, non-coordinating solvents are preferred. researchgate.net Solvents like deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄) are commonly used. sci-hub.seresearchgate.net The use of associative (coordinating) solvents such as DMSO or acetonitrile (B52724) can alter the complex structure, often shifting the equilibrium towards the monomeric form of the Eu(fod)3 complex. nih.gov This can be observed by a sharpening of the ¹⁹F signals in the NMR spectrum of the reagent. nih.gov The equilibria between the substrate, solvent, and shift reagent can be manipulated by changing the solvent and the reagent-to-ligand molar ratio. nih.gov

Integration with Low-Field Nuclear Magnetic Resonance Spectroscopy for Enhanced Resolution

The advancement of high-field NMR spectrometers has somewhat reduced the demand for lanthanide shift reagents. wikipedia.org However, Eu(fod)3 continues to be a valuable tool for enhancing spectral resolution, particularly in the context of more accessible low-field (benchtop) NMR spectroscopy. researchgate.netresearchgate.net

Low-field NMR spectra (e.g., 40-100 MHz) often suffer from signal overlap and higher-order spectral effects due to the smaller chemical shift dispersion at lower magnetic fields. researchgate.netresearchgate.net The addition of Eu(fod)3 can simplify these complex spectra by inducing significant shifts in the proton signals, thereby increasing the frequency dispersion. researchgate.netresearchgate.net This allows for the resolution of previously overlapping multiplets and facilitates qualitative analysis and structural assignments that would be difficult or impossible on a low-field instrument alone. researchgate.net The incremental addition of Eu(fod)3 can effectively remove chemical shift degeneracy, allowing for the extraction of crucial structural data from the simplified spectra. researchgate.net

Chiral Discrimination Studies Utilizing this compound

Role of Achiral this compound in Conjunction with Chiral Shift Reagents

Eu(fod)3 itself is an achiral coordination complex and, therefore, cannot be used on its own to distinguish between enantiomers in an NMR spectrum. researchgate.net When an achiral shift reagent like Eu(fod)3 complexes with a racemic mixture, it does not create the necessary diastereomeric environments to induce separate signals for the enantiomers.

Comparative Analysis with Other Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)3)

A comparison between the achiral Eu(fod)3 and chiral lanthanide shift reagents (CLSRs) highlights their distinct functions in NMR spectroscopy. While Eu(fod)3 is used for general spectral simplification, CLSRs are specifically designed for chiral discrimination. researchgate.netchemistnotes.com

The most common chiral shift reagents are also europium complexes but feature chiral ligands, often derived from camphor (B46023). researchgate.net A widely used example is Eu(hfc)3, which stands for tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III). chemistnotes.commit.edunih.gov

When a chiral reagent like Eu(hfc)3 is added to a racemic mixture, it forms diastereomeric complexes with each enantiomer. chemistnotes.com These diastereomeric complexes are energetically different and have distinct magnetic environments, which results in the separation of NMR signals for the corresponding protons in the two enantiomers. mit.edu This allows for the direct determination of enantiomeric excess (ee) by integrating the separated signals. nih.gov

In direct comparisons for the purpose of resolving enantiomeric signals, reagents like Eu(hfc)3 have proven to be more efficient than other chiral reagents in certain applications. rsc.org Eu(fod)3, being achiral, does not produce this splitting and is therefore unsuitable for determining enantiomeric composition. researchgate.net

| Feature | Eu(fod)3 | Eu(hfc)3 |

|---|---|---|

| Chirality | Achiral | Chiral |

| Primary Function | General spectral simplification and resolution of overlapping signals. wikipedia.orglibretexts.org | Chiral discrimination; determination of enantiomeric purity. chemistnotes.comnih.gov |

| Interaction with Enantiomers | Forms identical complexes with both enantiomers; no signal splitting. | Forms diastereomeric complexes, leading to separate NMR signals for each enantiomer. chemistnotes.com |

| Typical Application | Simplifying complex spectra of achiral molecules or as a preliminary step for chiral analysis. researchgate.netrsc.org | Quantifying the ratio of enantiomers in a racemic or enantioenriched mixture. mit.edunih.gov |

Methodological Approaches for Enantiomeric Purity Assessment (Excluding %ee calculation)

The assessment of enantiomeric purity is a critical aspect of stereochemistry, with nuclear magnetic resonance (NMR) spectroscopy being a powerful tool for this purpose. The use of lanthanide shift reagents (LSRs) in NMR has been a well-established method to resolve the signals of enantiomers. It is important to note that while Eu(fod)3 and its deuterated form, this compound, are highly effective as achiral shift reagents for simplifying complex spectra, they cannot differentiate between enantiomers on their own. To achieve chiral recognition, a chiral lanthanide shift reagent is necessary.

The general methodology involves the addition of a chiral LSR to a solution of the analyte in an NMR tube. The chiral LSR forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are chemically and magnetically non-equivalent, leading to the separation of NMR signals for the two enantiomers. The key steps in this methodological approach are as follows:

Sample Preparation : A solution of the chiral analyte is prepared in a suitable deuterated solvent. The choice of solvent is crucial, as it should not compete with the analyte for coordination to the lanthanide center. Less polar solvents are often preferred.

Initial Spectrum Acquisition : An initial NMR spectrum of the analyte is recorded to serve as a reference.

Incremental Addition of the Chiral Shift Reagent : The chiral LSR is added portion-wise to the NMR tube, and a spectrum is acquired after each addition. This allows for the observation of the progressive separation of the enantiomeric signals.

Signal Resolution : The addition of the chiral LSR is continued until a satisfactory separation of the signals corresponding to the two enantiomers is achieved. This separation, known as the enantiomeric shift difference (ΔΔδ), is the primary indicator of the presence of both enantiomers.

Qualitative Assessment : The presence of two distinct sets of signals for what was previously a single set of signals in the racemic mixture confirms the presence of both enantiomers. The relative areas of these separated signals can then be used for quantitative analysis, though the calculation of enantiomeric excess (%ee) is beyond the scope of this section.

It is crucial to maintain consistent experimental conditions, such as temperature and concentration, to ensure the reliability of the results. The interaction between the chiral LSR and the analyte is a reversible equilibrium, and any changes in these conditions can affect the observed chemical shifts and the degree of signal separation.

Luminescence Spectroscopy of this compound Complexes

Europium(III) complexes are well-known for their strong red luminescence, which arises from f-f electronic transitions. The spectroscopic properties of these complexes are highly sensitive to their coordination environment, making them valuable probes in various applications.

The luminescence of Eu(III) complexes, including this compound, is typically initiated by the absorption of light by the organic ligand, a process known as the "antenna effect". nih.gov The ligand absorbs energy and transfers it to the central Eu(III) ion, which then emits light. The efficiency of this process is dependent on the energy levels of the ligand and the Eu(III) ion.

The coordination environment around the Eu(III) ion plays a critical role in its luminescent properties. The fod-d30 ligand in this compound is a β-diketonate that coordinates to the europium ion through its two oxygen atoms. The coordination number of the europium ion in such complexes can vary, and the presence of additional ligands or solvent molecules in the coordination sphere can significantly influence the luminescence quantum yield and lifetime. For instance, the presence of O-H or C-H oscillators in the coordination sphere can lead to non-radiative deactivation of the excited state of Eu(III), quenching the luminescence.

The deuteration of the fod ligand in this compound is expected to have a positive impact on its luminescent properties. The replacement of C-H bonds with C-D bonds reduces the vibrational energy of the ligand, thereby decreasing the efficiency of non-radiative decay pathways that rely on vibrational coupling. researchgate.net This can lead to an increase in the luminescence lifetime and quantum yield of the complex.

The luminescent properties of this compound are also influenced by the symmetry of the coordination site. The intensity of the hypersensitive 5D0 → 7F2 transition, which is responsible for the characteristic red emission of europium, is particularly sensitive to the local symmetry. A lower symmetry environment generally leads to a more intense 5D0 → 7F2 transition.

The adsorption of luminescent complexes like this compound onto solid supports is a promising strategy for the development of new materials with applications in sensing, displays, and catalysis. The interaction with the surface can significantly alter the spectroscopic properties of the complex.

Studies on the adsorption of Eu(fod)3 onto modified silica (B1680970) surfaces have shown that the nature of the surface has a profound effect on the luminescent properties of the complex. researchgate.net For instance, when Eu(fod)3 is adsorbed on a silica surface modified with 3-trimethoxypropylthioethylamine, the emission lifetime of the complex is observed to increase with increasing concentration of the adsorbed complex. researchgate.net

| Concentration of Adsorbed Eu(fod)3 (% m/m) | Emission Lifetime (µs) |

| 1 | 476 |

| 5 | 542 |

| 10 | 566 |

This increase in lifetime suggests that the surface modification provides a more rigid environment for the complex, reducing non-radiative decay. The chemical composition of the hybrid surface plays a crucial role in determining the spectroscopic properties of the adsorbed complex. researchgate.net The interaction between the complex and the functional groups on the surface can alter the coordination environment of the Eu(III) ion, leading to changes in the emission spectrum and lifetime.

External pressure is another parameter that can be used to tune the luminescent properties of Eu(fod)3 adsorbed on a surface. When Eu(fod)3 is adsorbed on lamellar silica, the intensity of the 5D0 → 7F2 emission band is found to be highly sensitive to the applied pressure. researchgate.net Furthermore, the luminescence lifetimes of the adsorbed complex also show a dependence on the pressure and the duration for which it is applied. researchgate.net

| Concentration of Adsorbed Eu(fod)3 on Lamellar Silica (% m/m) | Luminescence Lifetime (µs) at 380 MPa for 0.5 min |

| 1 | 507 |

| 5 | 551 |

| 10 | 581 |

These findings suggest that materials based on Eu(fod)3 adsorbed on suitable substrates could be developed as spectroscopic pressure sensors. researchgate.net The changes in luminescent properties under pressure are likely due to pressure-induced modifications in the local environment of the Eu(III) ion, such as changes in bond lengths and angles, as well as alterations in the interaction between the complex and the surface.

The photophysical properties of fluorinated β-diketonate complexes of europium, such as Eu(fod)3, are governed by a series of ultrafast processes that occur on the femtosecond to picosecond timescale. Understanding these dynamics is crucial for designing more efficient luminescent materials.

However, there are also competing non-radiative relaxation pathways that can deactivate the excited states of both the ligand and the Eu(III) ion. These can include back energy transfer from the Eu(III) ion to the ligand, as well as vibrational deactivation through coupling with high-frequency oscillators in the ligand or solvent molecules. The presence of fluorine atoms in the β-diketonate ligand, as in Eu(fod)3, is known to reduce the efficiency of non-radiative deactivation by lowering the energy of C-H vibrations. nih.gov

The deuteration in this compound is expected to further suppress these non-radiative pathways. The lower vibrational frequencies of C-D bonds compared to C-H bonds reduce the vibrational overlap with the electronic energy levels of the Eu(III) ion, thereby minimizing the rate of non-radiative relaxation and enhancing the luminescence efficiency.

Chemiluminescence and Kinetic Luminescence for Ground and Excited State Complexation Studies

The study of complexation dynamics of this compound in both its ground and excited electronic states can be effectively carried out using chemiluminescence and kinetic luminescence spectroscopy. These techniques provide valuable insights into the stability and thermodynamic parameters of the complexes formed.

A notable investigation into the complexation of europium(III) 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionate, Eu(fod)3, with the enantiomers of camphor in benzene (B151609) serves as a prime example. In this study, chemiluminescent and polarimetric methods were employed to determine the stability constants and thermodynamic parameters of the diastereomeric complexes in the ground state. Simultaneously, kinetic luminescence spectroscopy was utilized to probe the complexation in the excited state.

Table 1: Stability Constants for the Complexation of Eu(fod)3 with D-camphor in Benzene

| Electronic State | Temperature (K) | Stability Constant (K) (L/mol) |

|---|---|---|

| Ground State | 283 | 1.8 |

| Ground State | 298 | 1.6 |

| Ground State | 313 | 1.4 |

| Excited State | 283 | 3.5 |

| Excited State | 298 | 2.8 |

Comparative Spectroscopic Studies with Other Lanthanide Complexes

Distinction between this compound and Eu(dpm)3 in Coordination and Solvent Effects

This compound and Eu(dpm)3 are both β-diketonate complexes of europium, but their distinct ligands impart different properties, particularly concerning their coordination behavior and susceptibility to solvent effects. The primary distinction lies in the nature of the diketonate ligand: fod- in Eu(fod)3 is a fluorinated ligand, whereas dpm- in Eu(dpm)3 is not.

The presence of the heptafluoropropyl group in the fod- ligand makes Eu(fod)3 a stronger Lewis acid compared to Eu(dpm)3. wikipedia.org This enhanced Lewis acidity allows Eu(fod)3 to form adducts with a wider range of Lewis bases and with greater stability. Furthermore, the fluorinated ligand increases the lipophilicity of the complex, rendering Eu(fod)3 more soluble in nonpolar organic solvents than Eu(dpm)3. wikipedia.org

The coordination state of these complexes can be influenced by the substrate. For instance, in studies with 5-methoxychromone derivatives, a difference in the coordination state between Eu(fod)3 and Eu(dpm)3 has been discussed. researchgate.netrsc.org

Solvent effects also play a crucial role in the solution behavior of Eu(fod)3. The equilibria between monomeric and oligomeric forms of Eu(fod)3 can be manipulated by the coordinating ability of the solvent. nih.gov In apolar solvents, Eu(fod)3 has a tendency to self-associate, forming oligomers. However, in the presence of associative (coordinating) solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the equilibrium shifts towards the monomeric form. nih.gov This change in complex structure is indicated by the sharpening of the 19F NMR signals. nih.gov

Table 2: Comparison of Eu(fod)3 and Eu(dpm)3

| Property | Eu(fod)3 | Eu(dpm)3 |

|---|---|---|

| Ligand | fod- (fluorinated) | dpm- (non-fluorinated) |

| Lewis Acidity | Stronger | Weaker |

| Solubility in Nonpolar Solvents | Higher | Lower |

| Coordination Behavior | Can differ from Eu(dpm)3 depending on the substrate | Can differ from Eu(fod)3 depending on the substrate |

| Solvent Effects | Equilibrium between monomer and oligomer is solvent-dependent | Less pronounced solvent-dependent oligomerization |

Contrasting Shift Directions and Application Scopes with Pr(fod)3

Both Eu(fod)3 and Pr(fod)3 are effective lanthanide shift reagents (LSRs) used in NMR spectroscopy to simplify complex spectra by inducing chemical shifts. However, they exhibit contrasting effects on the direction of these shifts, which in turn influences their specific applications.

The most significant difference between the two is the direction of the induced shifts. Eu(fod)3 predominantly causes downfield (paramagnetic) shifts in the resonances of a substrate's nuclei. slideshare.net In contrast, Pr(fod)3 typically induces upfield (diamagnetic) shifts. slideshare.net

This opposing behavior dictates their primary application scopes. Eu(fod)3 is more frequently used because protons in proximity to functional groups, which are the binding sites for the LSR, are often already shifted downfield. The addition of Eu(fod)3 further enhances this separation, leading to better resolution of overlapping signals. slideshare.net Conversely, the upfield shifts induced by Pr(fod)3 can initially cause signals to move closer together, potentially complicating the spectrum before eventual separation at higher LSR concentrations. slideshare.net

However, for certain applications, particularly in 13C NMR, Pr(fod)3 can be the more suitable reagent. Studies on steroids have shown that while both reagents produce pseudocontact shifts, Eu(fod)3 can also induce significant contact shifts, especially for carbons near the complexation site (α and β carbons). cdnsciencepub.com These contact interactions can complicate the quantitative analysis of the induced shifts for structural elucidation. Pr(fod)3 generally exhibits smaller contact shift contributions, making it a better choice for such quantitative applications where pseudocontact shifts are the primary source of structural information. cdnsciencepub.com

Table 3: Comparison of Eu(fod)3 and Pr(fod)3 as NMR Shift Reagents

| Feature | Eu(fod)3 | Pr(fod)3 |

|---|---|---|

| Direction of Induced Shift | Downfield | Upfield |

| Primary Application | General purpose, enhances existing downfield shifts | Specific applications, can be advantageous in 13C NMR |

| Contact Shift Contribution | Can be significant for nuclei near the binding site | Generally smaller than Eu(fod)3 |

| Common Usage | More frequently used | Less frequently used |

Coordination Chemistry and Intermolecular Interactions of Eu Fod 3 D30

Adduct Formation and Binding Equilibria of Eu(fod)3-d30

Influence of Substrate Structure and Conformation on Binding Affinity

Lanthanide shift reagents like this compound interact with Lewis basic sites on substrate molecules, such as oxygen and nitrogen atoms. The extent of the chemical shift induced in a substrate's NMR signals is directly related to the distance between the Eu³⁺ ion and the specific protons of the substrate. slideshare.net Consequently, the structure and conformation of the substrate play a critical role in determining its binding affinity and the magnitude of the observed shifts. Molecules with specific three-dimensional arrangements and accessible Lewis basic sites will exhibit distinct binding behaviors and resulting spectral changes. This sensitivity to substrate conformation allows for detailed investigations into molecular structures and interactions. slideshare.netresearchgate.net

Specific Intermolecular Interactions of this compound in Research Contexts

This compound engages in various specific intermolecular interactions that are leveraged in diverse research applications. Its paramagnetic nature and Lewis acidic properties enable it to form complexes with a range of molecules, influencing their spectral characteristics or physical behavior.

Interaction with Biological Membranes and Lipid Bilayers

Research has explored the interactions of this compound with biological membranes and lipid bilayers, investigating its potential to modulate membrane properties. Studies suggest that this complex can influence ion transport across these structures. smolecule.com

While specific details on the precise localization of this compound within membrane regions are not extensively detailed in the provided search results, its lipophilic nature, due to the fluorinated ligands, suggests potential partitioning into the lipid bilayer. smolecule.comchemsrc.comchembk.comchemicalbook.com The interaction is likely driven by hydrophobic and coordination forces with membrane components.

Investigations have indicated that this compound can affect membrane permeability and ion transport. Electrochemical and NMR spectroscopic techniques have been employed to demonstrate that the complex can facilitate ion transfer through lipid bilayers. smolecule.com This suggests that this compound can alter the functional properties of biological membranes.

Complexation with Retinal Isomers and Photoisomerization Research

Eu(fod)3 has been investigated for its role in mediating retinal photoisomerization. Studies have shown that various retinal isomers can form adducts with lanthanide β-diketonate complexes, including Eu(fod)3. chemsrc.com This complexation is relevant to understanding photochemical processes involving retinal, a key chromophore in visual pigments.

Catalytic Activity of Eu Fod 3 D30 in Organic Transformations

Eu(fod)3-d30 as a Lewis Acid Catalyst in Stereoselective Synthesis

The catalytic efficacy of this compound is fundamentally linked to its function as a Lewis acid. wikipedia.org The europium(III) center in the complex is electron-deficient and capable of expanding its coordination number from six to eight. wikipedia.org This allows it to accept electron pairs from Lewis bases. The complex shows a pronounced affinity for "hard" Lewis bases, such as the oxygen atoms in carbonyl compounds (aldehydes, ketones) and ethers, as well as the nitrogen in amines. wikipedia.org

In the context of stereoselective synthesis, this compound coordinates to a substrate, typically to a carbonyl oxygen. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. By organizing the reacting molecules in a specific orientation within the transition state, the catalyst influences the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over others. This control is crucial in the synthesis of complex molecules where specific stereochemistry is required.

Catalysis of Diels-Alder Reactions for Cyclic Adduct Formation

This compound is an effective catalyst for the Diels-Alder reaction, a powerful method for forming six-membered rings. wikipedia.org In this [4+2] cycloaddition, the catalyst typically coordinates to the dienophile, particularly if it contains a carbonyl group, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This activation facilitates the reaction with the diene.

A key outcome of using this compound as a catalyst is the high degree of stereoselectivity. For instance, it catalyzes the cyclocondensation of substituted dienes with both aromatic and aliphatic aldehydes to produce dihydropyrans. In these reactions, there is a high selectivity for the endo product, demonstrating the catalyst's ability to control the stereochemical pathway of the cycloaddition. wikipedia.org

Table 1: Eu(fod)3-Catalyzed Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes This table illustrates the effectiveness of Eu(fod)3 in catalyzing the formation of dihydropyranone derivatives, showing high yields and a preference for the cis isomer.

| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | 95 | >99:1 |

| 2 | p-Chlorobenzaldehyde | 98 | >99:1 |

| 3 | p-Methoxybenzaldehyde | 93 | >99:1 |

| 4 | Furfural | 85 | >99:1 |

| 5 | Cinnamaldehyde | 96 | >99:1 |

| 6 | Heptanal | 89 | 95:5 |

Facilitation of Aldol Addition Reactions

The aldol addition is another fundamental carbon-carbon bond-forming reaction where this compound serves as an effective Lewis acid catalyst. wikipedia.org The reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound. The role of this compound is to coordinate to the carbonyl oxygen of the acceptor aldehyde or ketone, thereby activating it for attack by the enol nucleophile. wikipedia.org

This catalytic activation not only accelerates the reaction but also provides a means to control its stereoselectivity. The geometry of the transition state, influenced by the coordination of the catalyst with the reactants, dictates whether the resulting β-hydroxy carbonyl product is the syn or anti diastereomer. Research has shown that europium(III) complexes can provide high levels of diastereocontrol in aldol reactions involving chiral α-alkoxy aldehydes and ketene silyl acetals. oup.com The stereochemical outcome can be modulated based on the protecting groups on the aldehyde, which influences whether the catalyst-substrate complex forms a chelated or non-chelated intermediate. oup.com

Stereoselectivity and Yield Enhancement in Organic Transformations

The stereoselectivity enhancement is a direct result of the catalyst's ability to create a structured, chiral environment during the transition state. In Diels-Alder reactions, this leads to a pronounced preference for one diastereomer (e.g., endo over exo). wikipedia.org In aldol reactions, this control dictates the relative configuration of the newly formed stereocenters (syn vs. anti). The specific stereochemical preference is often dependent on the substrates and reaction conditions.

Table 2: Diastereoselectivity in Eu(fod)3-Catalyzed Aldol Reaction of α-Benzyloxypropionaldehyde This table demonstrates the influence of the enolate geometry on the diastereoselectivity of an Eu(fod)3-catalyzed aldol reaction, highlighting the catalyst's role in stereochemical control.

| Entry | Silyl Ketene Acetal | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (Z)-1-phenyl-1-(trimethylsiloxy)propene | 95:5 | 85 |

| 2 | (E)-1-phenyl-1-(trimethylsiloxy)propene | 10:90 | 82 |

| 3 | (Z)-1-methoxy-1-(trimethylsiloxy)propene | 92:8 | 88 |

| 4 | (E)-1-methoxy-1-(trimethylsiloxy)propene | 12:88 | 86 |

Applications of Eu Fod 3 D30 in Biological and Biomedical Research Methodologies

Eu(fod)3-d30 as a Spectroscopic Probe for Biomolecular Interactions

This compound functions as a powerful spectroscopic probe, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structural and dynamic aspects of biomolecular interactions.

The identification of binding sites on macromolecules like proteins and nucleic acids is fundamental to understanding their function and for applications in drug design. nih.govnih.gov this compound acts as a paramagnetic shift reagent that can be used to map these interaction sites. The complex itself is a Lewis acid, showing a strong affinity for "hard" Lewis bases such as oxygen and nitrogen atoms, which are abundant in biomolecules. wikipedia.org

When introduced into a solution containing a protein or nucleic acid, the this compound complex reversibly binds to specific Lewis basic sites on the biomolecule's surface. The paramagnetic Eu(III) center induces significant changes, known as lanthanide-induced shifts (LIS), in the NMR resonance frequencies of atomic nuclei in its vicinity. wikipedia.org The magnitude of this shift is dependent on the distance and angle of the nucleus relative to the europium ion. By analyzing the LIS values for different atoms across the biomolecule, researchers can triangulate the position of the bound europium complex, thereby identifying and characterizing the binding pocket or interaction surface. This technique provides crucial spatial information for determining the three-dimensional structure of biomolecule-ligand complexes in solution. mdpi.com

In NMR spectroscopy, the signals from complex biomolecules often overlap, making it difficult to analyze specific interactions, such as a small molecule ligand binding to a large protein. mdpi.com this compound is employed as a chemical shift reagent to resolve this issue by inducing greater chemical shift dispersion. wikipedia.org The addition of small amounts of this compound to the sample leads to a simplification of the NMR spectra. researchgate.net

The paramagnetic nature of the Eu(III) ion causes the signals of nuclei near its binding site to shift significantly, effectively moving them to less crowded regions of the spectrum. wikipedia.org This allows for the clear observation and assignment of signals that were previously overlapped. researchgate.net The effect is particularly useful for studying ligand-protein binding, as the shifts induced in both the ligand and the protein can be monitored. The magnitude of the induced shifts provides quantitative data on the binding event, enabling the calculation of binding constants (Ka) and providing insights into the conformation and stability of the resulting complex. researchgate.netnih.gov

The table below summarizes the impact of this compound on NMR parameters during a ligand-protein binding study.

| NMR Parameter | Observation without this compound | Observation with this compound | Information Gained |

| Chemical Shift | Overlapping, crowded signals in the spectrum. | Significant dispersion of signals, especially for nuclei near the binding site. wikipedia.org | Resolution of individual signals, easier assignment and analysis. researchgate.net |

| Signal Intensity | Standard signal intensity. | Can be affected by paramagnetic relaxation enhancement (broadening). | Provides proximity information to the paramagnetic center. |

| Relaxation Rates | Standard T1 and T2 relaxation times. | Shortened spin-lattice relaxation times (T1). wikipedia.org | Can lead to signal broadening if reagent concentration is too high. wikipedia.org |

| Binding Constant (Ka) | Difficult to determine from unresolved spectra. | Can be calculated by titrating the reagent and monitoring chemical shift changes. researchgate.netnih.gov | Quantifies the affinity between the ligand and the protein. |

Development of Diagnostic Imaging Agents Based on Luminescent Properties (Research Phase)

The unique photophysical properties of europium(III) ions are the foundation for research into novel diagnostic imaging agents. nih.govnih.gov Lanthanide complexes, in general, are known for their sharp, well-defined emission bands, large Stokes' shifts, and long luminescence lifetimes. researchgate.netmdpi.com These characteristics are highly desirable for biological imaging as they help to reduce background noise and improve detection sensitivity.

Research in this area focuses on designing europium complexes that can be targeted to specific tissues or cell types, such as tumors. nih.govnih.gov The organic ligand in the complex, such as fod, plays a crucial role as an "antenna." It absorbs excitation energy (typically UV light) and efficiently transfers it to the central Eu(III) ion, which then emits light at its characteristic wavelength, most strongly in the red region of the visible spectrum (~615 nm). mdpi.com This process, known as the antenna effect, is vital because the direct excitation of lanthanide ions is very inefficient. mdpi.com

While this compound itself is primarily used in NMR, the principles of its structure and photophysics inform the development of new, more biocompatible and target-specific europium-based probes for in vivo imaging applications like luminescence-guided surgery. nih.govnih.gov The long luminescence lifetime of europium allows for time-resolved imaging, a technique that further enhances signal-to-noise by collecting emission data after the short-lived background fluorescence from biological tissues has decayed. researchgate.net This research remains largely in the preclinical phase, with ongoing efforts to optimize the brightness, stability, and targeting capabilities of these luminescent probes. nih.gov

The table below highlights the key luminescent properties of Europium(III) complexes that make them promising candidates for diagnostic imaging agents.

| Property | Description | Advantage in Diagnostic Imaging |

| Narrow Emission Bands | Light is emitted in very specific, narrow wavelength ranges. mdpi.com | High signal specificity and potential for multiplexing (using multiple probes with different colors). |

| Large Stokes' Shift | Significant separation between the maximum absorption and emission wavelengths. researchgate.net | Minimizes self-quenching and reduces background interference, leading to a clearer signal. |

| Long Luminescence Lifetime | The excited state persists for a relatively long time (microseconds to milliseconds). researchgate.netresearchgate.net | Enables time-resolved detection, which effectively eliminates short-lived background fluorescence from tissues. |

| High Color Purity | The dominant red emission (~615 nm) is characteristic of the Eu(III) ion's ⁵D₀ → ⁷F₂ transition. mdpi.com | Provides a distinct and easily identifiable signal for imaging. |

Theoretical and Computational Investigations of Eu Fod 3 D30

Molecular Modeling of Eu(fod)3-d30 Adduct Geometries

Molecular modeling is a powerful tool for predicting and understanding the three-dimensional structures of the adducts formed between this compound and various organic substrate molecules. While specific modeling studies on the deuterated form, this compound, are not extensively documented, the behavior is expected to be analogous to its protonated counterpart, Eu(fod)3.

Studies on Eu(fod)3 have shown that upon interaction with a substrate, the complex, which is coordinatively unsaturated, can expand its coordination number. researchgate.net The europium(III) center acts as a Lewis acid, readily forming adducts with Lewis basic sites on substrate molecules, such as oxygen or nitrogen atoms. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), can model the geometries of these adducts. For instance, modeling of Eu(III) complexes with phenanthroline-based ligands has been used to predict their structures and properties. nih.gov Research on the complexation of Eu(fod)3 with molecules like acetone, dimethyl sulfoxide (B87167) (DMSO), 2-propanol, and β-picoline has indicated that the total stoichiometry of the adduct is typically 1:2, with both 1:1 (RS) and 1:2 (RS2) complexes existing in equilibrium. elsevierpure.com The dissociation constants and relative contributions of these species to the observed properties can be calculated, revealing that the equilibrium is highly dependent on the nature of the substrate. elsevierpure.com

A key finding from these studies is the possibility of a substrate-induced ligand rearrangement around the europium ion, which affects the geometry of the adduct. elsevierpure.com The bulky tert-butyl groups (or their deuterated equivalents in this compound) and the heptafluoropropyl groups of the fod ligands play a significant role in the steric environment around the metal center, influencing how the substrate can approach and bind.

Table 1: Adduct Stoichiometry of Eu(fod)3 with Various Substrates

| Substrate | Predominant Adduct Type | Dissociation Constant Relationship |

| Acetone | 1:2 (RS2) | K2 > 4K1 |

| Dimethyl Sulfoxide (DMSO) | 1:2 (RS2) | K2 > 4K1 |

| 2-Propanol | 1:1 (RS) | K1 < 4K1 |

| β-Picoline | 1:1 (RS) | K1 < 4K1 |

This interactive table summarizes the findings on the stoichiometry of adducts formed between Eu(fod)3 and various organic substrates. The data is derived from studies on the non-deuterated complex and is expected to be comparable for this compound.

Computational Studies on Pseudocontact Shift Origins and Anisotropy

This compound is a paramagnetic NMR shift reagent, and its ability to induce shifts in the NMR spectra of substrates is primarily due to the pseudocontact shift (PCS). wikipedia.orgresearchgate.net This through-space effect arises from the magnetic anisotropy of the Eu(III) ion. researchgate.net

Computational studies are crucial for understanding the origins of the PCS. The McConnell-Robertson equation provides the theoretical basis for the pseudocontact shift, relating it to the position of the nucleus relative to the paramagnetic center and the anisotropy of the magnetic susceptibility tensor. researchgate.net

Theoretical models within a crystal field framework have been developed to calculate the pseudocontact shifts. researchgate.net These models consider the electronic state of the lanthanide ion and the influence of the ligand field. Deviations from earlier theories have been shown to be significant when higher-order crystal field parameters are included in the calculations. researchgate.net

Computer programs have been developed to determine the optimal position of the lanthanide ion in an adduct by comparing theoretical and experimental chemical shifts. researchgate.net By minimizing the difference between the calculated and observed shifts, the geometry of the adduct in solution can be refined.

The magnetic susceptibility tensor, which is central to the PCS, can be calculated using quantum chemical methods. The orientation and magnitude of this tensor are highly sensitive to the coordination geometry around the Eu(III) ion. nih.gov Striking variations in the sign and amplitude of the magnetic susceptibility tensor can occur with changes in the lanthanide ion or the ligand field. nih.gov

Theoretical Approaches to Understanding Coordination Bonding and f-Orbital Contribution

The nature of the coordination bond between the europium ion and the fod ligands, as well as the substrate, is a subject of theoretical investigation. The bonding is primarily ionic, arising from the electrostatic attraction between the Eu(III) cation and the negatively charged oxygen atoms of the β-diketonate ligands. However, there is also a degree of covalent character, which involves the participation of the europium f-orbitals.

First-principles calculations and DFT have been employed to study the electronic structures of europium-containing materials. mdpi.com These studies can provide insights into the involvement of the 4f orbitals in bonding. For instance, in Eu-doped perovskite crystals, it has been shown that there is hybridization between the 4f orbitals of europium and the p-orbitals of the surrounding ligands. mdpi.com

Combined ab initio theoretical and experimental studies on f-element complexes have been used to probe their electronic structure and bonding. osti.gov Spectroscopic techniques, in conjunction with theoretical calculations, can elucidate the contributions of f-orbitals to electronic transitions. osti.gov The shapes and ligand field splitting of the f-orbitals are fundamental to understanding the electronic properties and magnetic anisotropy of lanthanide complexes. acs.org

The analysis of f-f emission lines in the luminescence spectra of europium complexes, combined with DFT-based predictions, can provide detailed information about the coordination environment and the configuration of the complex in solution. nih.govacs.org The "hypersensitive" 5D0 → 7F2 transition is particularly useful for probing the structure of Eu(III) complexes. nih.govacs.org

Energy Transfer Mechanisms in Lanthanide Coordination Compounds Involving this compound

The luminescence of europium complexes is a result of an intramolecular energy transfer process, often referred to as the "antenna effect". nih.gov In this mechanism, the organic ligands absorb light and transfer the excitation energy to the central Eu(III) ion, which then emits light.

Theoretical and computational studies have been instrumental in elucidating the pathways of this energy transfer. Time-dependent DFT (TD-DFT) calculations can determine the energies of the ligand's excited singlet (S1) and triplet (T1) states. nih.govnih.gov For efficient energy transfer to the Eu(III) ion, the energy of the ligand's triplet state should be appropriately positioned relative to the emissive 5D0 state of europium.

According to Dexter's theory, the energy transfer can occur through dipole-dipole, dipole-quadrupole, and exchange interactions. nih.govacs.org The efficiency of these processes depends on the distance between the donor (ligand) and acceptor (Eu(III) ion) and the spectral overlap between the ligand's emission and the ion's absorption. nih.govacs.org

Computational models can calculate the rates of intersystem crossing (from the ligand's S1 to T1 state) and the subsequent energy transfer to the metal ion. nih.gov Studies on various Eu(III) complexes have revealed that both singlet and triplet energy transfer pathways can contribute to the sensitization of Eu(III) luminescence. nih.gov

In some systems, the energy transfer can be a multi-step process, involving energy migration between different ligands before transfer to the europium ion. nih.gov The presence of other metal ions can also influence the energy transfer dynamics, either through quenching or by participating in the energy transfer cascade. researchgate.netresearchgate.net Non-radiative deactivation pathways, such as multiphonon relaxation, are also considered in theoretical models to provide a complete picture of the luminescence properties. acs.org

Emerging Research Directions and Future Perspectives of Eu Fod 3 D30

Advancements in Spectroscopic Methodologies Using Eu(fod)₃-d₃₀

Eu(fod)₃-d₃₀'s primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where it functions as a powerful shift reagent. By coordinating with Lewis basic sites (e.g., oxygen or nitrogen atoms) in a sample molecule, the paramagnetic Eu³⁺ ion creates a magnetic field that perturbs the nuclear spins of nearby protons. This interaction results in significant chemical shifts, known as pseudocontact shifts, which are highly dependent on the distance and orientation of the nucleus relative to the europium ion wikipedia.orgmdpi.comdu.ac.inslideshare.netpsu.edubhu.ac.inslideshare.net.

The use of Eu(fod)₃-d₃₀ is particularly beneficial for resolving overlapping signals in complex spectra, thereby improving spectral dispersion and enabling detailed structural assignments that would otherwise be challenging wikipedia.orgmdpi.compsu.edubhu.ac.inresearchgate.net. The deuterated nature of the ligand (d₃₀) is critical, as it removes the reagent's own proton signals from the spectrum, allowing for cleaner observation of the analyte’s signals . Studies have demonstrated its effectiveness in elucidating the structures of complex organic molecules, including flavones, steroids, and epoxides . Furthermore, Eu(fod)₃-d₃₀ has been shown to be more effective in inducing shifts for protons near electronegative groups compared to non-fluorinated analogs due to the enhanced Lewis acidity conferred by the fluorine substituents .

While higher magnetic field NMR spectrometers have reduced the general demand for shift reagents, Eu(fod)₃-d₃₀ remains valuable for specific applications, especially when dealing with highly complex mixtures or when enhanced resolution is paramount wikipedia.orgresearchgate.net. Research continues into optimizing its use, including exploring its behavior in different solvent systems and its interaction dynamics with various substrates researchgate.netresearchgate.net.

Novel Applications in Supramolecular Chemistry and Materials Science (e.g., OLEDs research)

Beyond its traditional role in NMR spectroscopy, Eu(fod)₃-d₃₀ and related europium complexes are finding increasing utility in supramolecular chemistry and materials science, particularly in the development of advanced optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) oaepublish.comresearchgate.netresearchgate.netmdpi.com.

The luminescent properties of europium complexes, characterized by sharp, high-purity emission bands, make them attractive for OLED applications, especially for red emission oaepublish.comresearchgate.netmdpi.com. While Eu(fod)₃-d₃₀ itself might not be the primary emitter in all OLED designs, the general class of europium β-diketonate complexes, to which it belongs, are actively researched for their potential to enhance device performance. These complexes can act as dopants or emissive layers, contributing to improved color purity, brightness, and efficiency through mechanisms like the "antenna effect," where ligands absorb energy and transfer it to the Eu³⁺ ion oaepublish.commdpi.com. Research has shown that europium complexes can achieve high photoluminescence quantum yields (PLQYs) and are being investigated for their role in achieving efficient white light emission when combined with blue and green phosphors mdpi.com. The stability and tunable electronic properties of these complexes, influenced by ligand design, are key factors in their development for next-generation display technologies oaepublish.comresearchgate.netmdpi.com.

In supramolecular chemistry, Eu(fod)₃-d₃₀'s Lewis acidic nature and ability to coordinate with various molecules suggest potential in the self-assembly of complex structures and in sensing applications. Its interaction with lipid membranes, for instance, has been studied for its influence on ion transport and membrane permeability, hinting at roles in drug delivery systems or as probes for biological systems researchgate.netsmolecule.comchemsrc.comnih.gov.

Integration with Multimodal Analytical Techniques

The versatility of Eu(fod)₃-d₃₀ allows for its integration with other analytical techniques, creating multimodal approaches for comprehensive sample analysis. For example, its ability to simplify NMR spectra can be combined with other spectroscopic methods like mass spectrometry (MS) or infrared (IR) spectroscopy to provide a more complete picture of a sample's composition and structure.

In cases where NMR signals are severely overlapped, the resolution enhancement provided by Eu(fod)₃-d₃₀ can make previously unassignable signals amenable to further analysis by other techniques, or allow for more confident interpretation of data from complementary methods. While direct hyphenation with techniques like MS is less common for LSRs themselves, their application in preparing samples for analysis by other methods is an area of ongoing interest. For instance, studies investigating the interaction of Eu(fod)₃-d₃₀ with lipid membranes utilize both NMR and electrochemical measurements to understand its behavior, showcasing a multimodal approach to studying molecular interactions researchgate.netchemsrc.comnih.gov. The development of chromatography-free methodologies for structure elucidation, which leverage the spectral simplification capabilities of LSRs like Eu(fod)₃, further exemplifies this integration psu.edu.

Challenges and Opportunities in Eu(fod)₃-d₃₀ Research in the Era of High-Field NMR

Despite the advancements in high-field NMR instrumentation, which inherently provide greater spectral dispersion, Eu(fod)₃-d₃₀ and other LSRs still present significant opportunities. A primary challenge in using LSRs, including Eu(fod)₃-d₃₀, is the potential for signal broadening due to the paramagnetic nature of the europium ion. If the concentration of the shift reagent is too high, the relaxation times of the nuclei can be shortened excessively, leading to broadened signals that diminish resolution and can even render them unobservable wikipedia.orgdu.ac.inresearchgate.netresearchgate.net. This effect is particularly pronounced for nuclei close to the paramagnetic center du.ac.in.

However, this challenge also presents an opportunity for careful optimization. Researchers are exploring ways to mitigate broadening while maximizing the desired chemical shift effect. This includes fine-tuning the concentration of the LSR, selecting appropriate deuterated solvents to avoid interference, and understanding the specific binding affinities of Eu(fod)₃-d₃₀ for different functional groups bhu.ac.inresearchgate.netresearchgate.net. The deuteration of the ligand (d₃₀) is a crucial step in this optimization process, ensuring that the reagent itself does not contribute confounding signals .

The continued development of new LSRs with tailored properties, including those with reduced broadening effects or enhanced selectivity for specific functional groups, represents a significant research opportunity. Furthermore, exploring the synergistic effects of combining Eu(fod)₃-d₃₀ with other analytical techniques or even with chiral shift reagents for enantiomeric excess determination offers pathways to more comprehensive structural analysis nih.govrsc.org. The application of lanthanide complexes, including those related to Eu(fod)₃-d₃₀, in emerging fields such as magnetic resonance imaging (MRI) for medical diagnostics also highlights the broad future potential of these compounds nih.govidu.ac.id.

Compound List:

Eu(fod)₃-d₃₀ (Europium(III) tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate)-d₃₀)

Eu(fod)₃ (Europium(III) tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate))

Eu(dpm)₃ (Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate))

Eu³⁺ (Europium(III) ion)

Fod⁻ (2,2,6,6-tetramethyl-3,5-heptanedionate anion)

Hfod (2,2,6,6-tetramethyl-3,5-heptanedione)

EuCl₃ (Europium(III) chloride)

Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])

Eu(TTA)₃phen (Europium(III) tris(thenoyltrifluoroacetonate)phenanthroline)